molecular formula C18H16ClF3N2O3 B2711495 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1448046-33-0

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2711495
CAS RN: 1448046-33-0
M. Wt: 400.78
InChI Key: IGZUDWPGRKIRDS-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a chloropyridinyl group, a piperidinyl group, and a phenyl group with a trifluoromethoxy substituent. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (carbonyl) center. The exact structure would depend on the specific stereochemistry at each chiral center .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups, as well as the basicity of the piperidine nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic piperidine nitrogen could impact its solubility and stability .

Scientific Research Applications

Synthesis and Structural Studies

  • A study detailed the synthesis of a structurally related compound, exploring its thermal, optical, etching, and structural properties alongside theoretical calculations. This research highlights the importance of such compounds in understanding their physical and chemical behaviors (C. S. Karthik et al., 2021).
  • Another research effort focused on the crystal structure of an adduct related to the compound of interest, shedding light on molecular interactions and stabilization mechanisms within such complex structures (B. Revathi et al., 2015).
  • A side product in the synthesis of a new class of anti-tuberculosis drug candidates was characterized, demonstrating the relevance of closely related compounds in drug development processes (Tamira Eckhardt et al., 2020).

Biomedical Applications

  • Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlighted their potential antimicrobial activities, suggesting the utility of such compounds in developing new antibacterial and antifungal agents (L. Mallesha & K. Mohana, 2014).
  • Another study demonstrated the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, indicating the potential of structurally similar compounds in treating tuberculosis (S. S. Bisht et al., 2010).

Molecular and Spectroscopic Analysis

  • A comprehensive study combined experimental and theoretical approaches to understand the molecular structure, spectroscopic features, quantum chemical aspects, and antimicrobial activity of a related compound. This work emphasizes the multifaceted applications of such chemicals in both theoretical and practical fields (C. Sivakumar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the wide range of activities associated with piperidine derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZUDWPGRKIRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

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